

Spectroscopic Data of Lauryl Glycidyl Ether: A Technical Guide

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Compound of Interest

Compound Name: *Lauryl glycidyl ether*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **lauryl glycidyl ether** (CAS No: 2461-18-9), a widely used reactive diluent and chemical intermediate. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering valuable insights for its identification, characterization, and application in research and development.

Chemical Structure and Properties

Lauryl glycidyl ether, also known as dodecyl glycidyl ether, possesses a molecular formula of $C_{12}H_{24}O_2$ and a molecular weight of 242.40 g/mol .^{[1][2][3]} Its structure consists of a C12 alkyl (lauryl) chain linked to a glycidyl group through an ether bond. This bifunctional nature, combining a hydrophobic alkyl chain and a reactive epoxide ring, is key to its utility in various chemical syntheses.

Spectroscopic Data

The following sections present a summary of the available spectroscopic data for **lauryl glycidyl ether**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **lauryl glycidyl ether**.

Proton NMR data confirms the presence of the key functional groups: the lauryl alkyl chain and the glycidyl ether moiety.^[4] The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms.

Protons	Chemical Shift (δ , ppm)
Epoxide Protons	2.6 - 3.5
Ether-linked Methylene Protons (-O-CH ₂ -CH(O)CH ₂)	3.5 - 4.5
Alkyl Chain Protons (-CH ₂ -)	0.8 - 1.5
Terminal Methyl Proton (-CH ₃)	~0.8

Table 1: Summary of ¹H NMR Spectroscopic Data for **Lauryl Glycidyl Ether**.^{[1][4]}

Carbon NMR provides detailed information about the carbon skeleton of the molecule.

Carbon Atom	Chemical Shift (δ , ppm)
Epoxide Carbons	Not explicitly found
Ether-linked Methylene Carbon (-O-CH ₂ -)	Not explicitly found
Alkyl Chain Carbons	Aliphatic region
Terminal Methyl Carbon	~14

Table 2: Summary of ¹³C NMR Spectroscopic Data for **Lauryl Glycidyl Ether**.^[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **lauryl glycidyl ether**. The key absorption band is associated with the C-O-C stretching of the ether and epoxide groups.

Functional Group	Wavenumber (cm ⁻¹)
C-O-C Asymmetric Stretch (Epoxide)	850

Table 3: Key IR Absorption Data for **Lauryl Glycidyl Ether**.[\[4\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Parameter	Value (m/z)
Molecular Ion Peak	242

Table 4: Mass Spectrometry Data for **Lauryl Glycidyl Ether**.[\[1\]](#)

Characteristic fragmentation patterns involve the loss of the epoxide ring or cleavage of the ether linkage.[\[1\]](#)

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of **lauryl glycidyl ether** are not readily available in the public domain. However, the following general methodologies are applicable.

NMR Spectroscopy

A sample of **lauryl glycidyl ether** is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl_3), and transferred to an NMR tube. ^1H and ^{13}C NMR spectra are acquired on a high-resolution NMR spectrometer. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

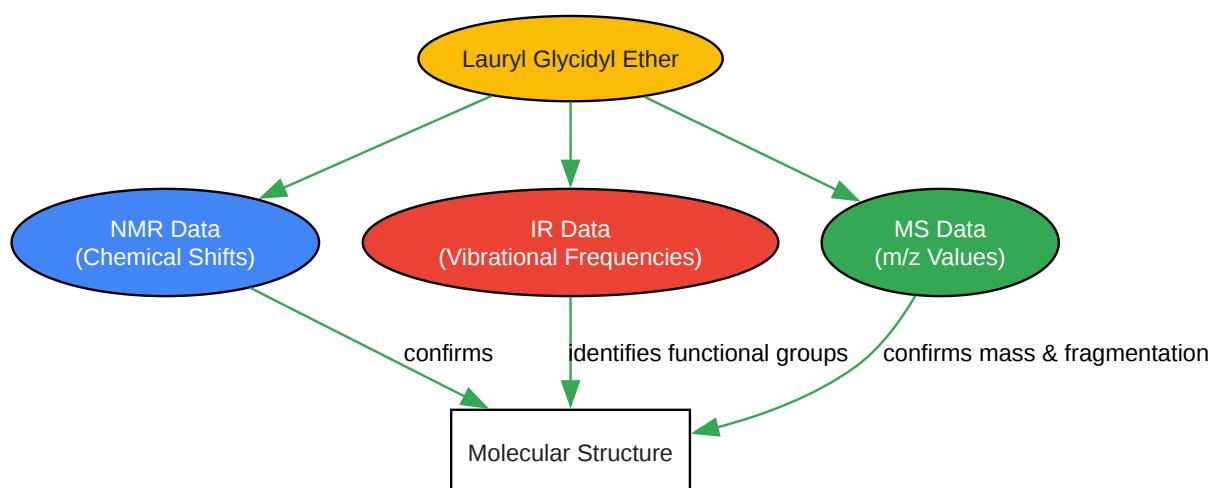
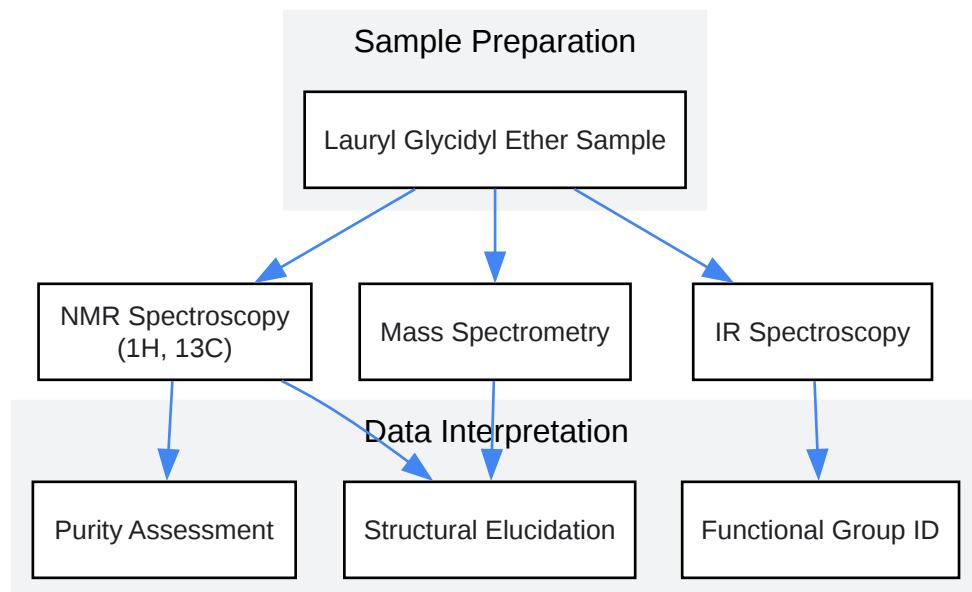
The IR spectrum of **lauryl glycidyl ether** can be obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), or the sample is analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry

Mass spectral analysis can be performed using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer, where it is ionized by a beam of electrons, leading to the formation of a molecular ion and various fragment ions. The mass-to-charge ratio of these ions is then analyzed.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships in spectroscopic analysis and a typical experimental workflow.



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